Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine
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Overview
Description
Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine is a compound that belongs to the class of aromatic amines and contains a thienyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine typically involves the reaction of benzylamine with 2-(2,5-dichlorothiophen-3-yl)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease and depression.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. In the context of its potential therapeutic applications, the compound may interact with neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate: Another compound containing the 2,5-dichlorothiophen-3-yl group, but with different functional groups attached.
3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides: Compounds with similar aromatic structures but different functional groups and potential biological activities.
Uniqueness
Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine is unique due to its specific combination of the benzylamine and 2,5-dichlorothiophen-3-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13Cl2NS |
---|---|
Molecular Weight |
286.2 g/mol |
IUPAC Name |
N-benzyl-2-(2,5-dichlorothiophen-3-yl)ethanamine |
InChI |
InChI=1S/C13H13Cl2NS/c14-12-8-11(13(15)17-12)6-7-16-9-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2 |
InChI Key |
MAAJDVFFKLJTJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=C(SC(=C2)Cl)Cl |
Origin of Product |
United States |
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